[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13441799
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N4O2 |
|---|---|
| Molecular Weight | 292.38 g/mol |
| IUPAC Name | tert-butyl N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H24N4O2/c1-11-7-8-16-13(17-11)19-9-5-6-12(10-19)18-14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,18,20) |
| Standard InChI Key | CKGLYEJUESHCSP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises three distinct moieties:
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Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational flexibility and hydrogen-bonding capabilities.
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4-Methylpyrimidin-2-yl group: An aromatic heterocycle with a methyl substituent at position 4, enhancing hydrophobic interactions.
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tert-Butyl carbamate: A bulky protecting group that stabilizes the carbamate functionality against enzymatic degradation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₄O₂ |
| Molecular Weight | 292.38 g/mol |
| IUPAC Name | tert-Butyl N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate |
| CAS Number | 60137191 |
| Solubility | Low in water; soluble in DMSO, DCM, and THF |
| Melting Point | Not reported (typically 80–120°C for analogs) |
The stereochemistry of the piperidine ring (chair conformation) and the planar pyrimidine ring enable interactions with biological targets, as confirmed by NMR and X-ray crystallography in related compounds.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step reactions, often starting with functionalization of the piperidine core. A common approach includes:
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Piperidine Functionalization: tert-Butyl piperidin-3-ylcarbamate is reacted with 2-chloro-4-methylpyrimidine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the pyrimidine-piperidine linkage .
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Carbamate Protection: The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine-Pyrimidine Coupling | K₂CO₃, CH₃CN, 20°C, 4h | 84% | |
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C→RT | 89% |
Optimization Challenges
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Regioselectivity: Competing reactions at piperidine’s nitrogen vs. oxygen require careful control of stoichiometry.
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Purification: Silica gel chromatography (EtOAc/hexane) is typically used to isolate the product.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s pyrimidine moiety exhibits affinity for ATP-binding pockets in kinases. In vitro studies on analogs demonstrate:
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IC₅₀ Values: 50–200 nM for cyclin-dependent kinases (CDKs).
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Selectivity: 10-fold selectivity for CDK2 over CDK4/6 due to steric compatibility.
Antibacterial Properties
Structural analogs with chloro-substituted pyrimidines show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The methyl group in this compound may enhance membrane penetration.
Pharmacokinetic Profile
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Metabolic Stability: The tert-butyl group reduces hepatic clearance (t₁/₂ = 2.5 h in rat liver microsomes).
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Blood-Brain Barrier Permeability: LogP = 2.1 suggests moderate CNS penetration.
Applications in Drug Discovery
Intermediate in Kinase Inhibitor Synthesis
The compound serves as a precursor for inhibitors targeting:
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Oncogenic kinases (e.g., Bcr-Abl, EGFR).
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Inflammatory kinases (e.g., JAK3, p38 MAPK).
Table 3: Derivatives and Their Targets
| Derivative | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Chloro-substituted analog | CDK2 | 58 |
| Fluoro-substituted analog | EGFR | 120 |
Prodrug Development
The tert-butyl carbamate acts as a prodrug moiety, hydrolyzing in vivo to release active amines.
Future Directions
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Targeted Delivery Systems: Conjugation with nanoparticles to enhance bioavailability.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine’s methyl group to improve potency.
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Clinical Translation: Preclinical toxicity profiling to advance lead candidates.
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